molecular formula C21H36O4 B136014 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol CAS No. 51437-95-7

2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol

Cat. No. B136014
CAS RN: 51437-95-7
M. Wt: 352.5 g/mol
InChI Key: ZIJRVWRFZGXKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is a compound that belongs to the class of nonylphenol ethoxylates, which are surfactants widely used in industry and agriculture due to their ability to reduce surface tension and enhance the mixing of water with oils or other organic compounds. These compounds are known for their use in detergents, emulsifiers, and wetting agents. However, due to their potential hormonal and toxicological risks, there is a growing interest in finding alternative compounds with similar properties but lower environmental impact .

Synthesis Analysis

The synthesis of related phenoxyethanol compounds typically involves multi-step reactions starting from phenolic precursors. For example, a three-step reaction sequence was used to prepare 2-[4-(2-bromoethoxy)phenoxy]ethanol from 4-(benzyloxy)phenol, which was then further reacted to produce more complex derivatives . Although the specific synthesis of 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is not detailed in the provided papers, similar synthetic strategies involving alkylation and etherification reactions are likely employed.

Molecular Structure Analysis

The molecular structure of phenoxyethanol derivatives is characterized by the presence of an aryl group (a benzene ring, which may be substituted or unsubstituted) attached to an alkyl chain via an ether linkage. The alkyl chain is further connected to an alcohol group, forming the phenoxyethanol moiety. The presence of multiple ethoxy units in the compound increases its solubility and alters its interaction with biological membranes .

Chemical Reactions Analysis

Phenoxyethanol derivatives can participate in various chemical reactions, including ligand exchange reactions. For instance, a binuclear tungsten(0) carbonyl complex was shown to undergo ligand substitution with substituted aryl alcohols, indicating the reactivity of such alcohol groups in transition metal complexes . Additionally, the reactivity of phenoxyethanol derivatives in the presence of enzymes has been demonstrated, such as the enzymatic hydroxylation of 4-ethylphenol to produce optically active 1-(4'-hydroxyphenyl)ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyethanol derivatives are influenced by the length of the ethoxy chain and the nature of the substituents on the benzene ring. These properties include solubility in water and organic solvents, boiling and melting points, and viscosity. The presence of ethoxy groups typically increases the solubility of these compounds in water, making them useful in applications that require emulsification or dispersion in aqueous systems. The toxicological profile of these compounds is also an important aspect of their chemical properties, as they can exhibit acute toxicity, skin irritation, and potential endocrine-disrupting effects .

Scientific Research Applications

Surface-mediated Reactions

  • Surface-mediated self-coupling of ethanol on gold : Research has shown that ethanol can transform into various carbonyl compounds like acetaldehyde, ethyl acetate, and acetic acid on Au(111) surfaces. This process involves surface-mediated reactions, including the formation of ethoxy and acetate as key intermediates. Such insights are crucial for understanding heterogeneous processes catalyzed by supported gold nanoparticles and are relevant to the oxidation of alcohols like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol (Liu et al., 2009).

Catalytic Activity

  • Catalytic activity in ethanol dehydration : A study of commercial transition aluminas demonstrated their role in the conversion of ethanol. The research highlighted the role of various phases and impurities in achieving high selectivity to ethylene, pointing to potential applications in catalyzing reactions involving 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol (Phung et al., 2014).

Adsorption and Decomposition

  • Adsorption and decomposition on supported Au catalysts : Research indicates that ethanol adsorbs and reacts on Au nanoparticles supported by various oxides. This process leads to the production of hydrogen and acetaldehyde, with specific reactions varying based on the catalyst used. Such findings can be extended to understand the behavior of 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol in similar contexts (Gazsi et al., 2011).

Interaction with Metal Cations

  • Electrochemical interactions in ethanol solutions : The equilibrium between specific compounds and products resulting from the addition of ethanol to C=N double bonds was studied. This research provides insights into the interactions of similar ethanol-based compounds, like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol, with metal cations in various solvent mixtures (Caram et al., 1994).

Extraction and Recovery

  • Extraction of compounds from industrial sludges : A study demonstrated the use of subcritical water with ethanol as a modifier to extract nonylphenol polyethoxy carboxylates from sludge samples. This method's effectiveness in quantitative recovery points to potential applications in extracting similar compounds, like 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol, from complex matrices (Field & Reed, 1999).

Safety And Hazards

This compound is structurally similar to substances found on the SIN List, indicating that it may share their hazardous properties . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)25-19-18-24-17-16-23-15-14-22/h10-13,22H,2-9,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJRVWRFZGXKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866197
Record name 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol

CAS RN

51437-95-7
Record name Triethylene glycol mono(p-nonylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONOXYNOL-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283U2KY9DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 4
Reactant of Route 4
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 5
Reactant of Route 5
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
Reactant of Route 6
Reactant of Route 6
2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol

Citations

For This Compound
1
Citations
DW Suwandi, N Wahyuni - Jurnal Farmamedika …, 2023 - ejournal.sttif.ac.id
Inflamasi merupakan salah satu respon imun bawaan yang berperan dalam sistem pertahanan terhadap senyawa asing. Dalam penelitian terdahulu telah diketahui bahwa ekstrak …
Number of citations: 0 ejournal.sttif.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.